5-(Azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid
Description
5-(Azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid is a heterocyclic compound consisting of an imidazole core substituted at the 5-position with an azetidine (a four-membered saturated ring containing one nitrogen atom). The trifluoroacetic acid (TFA) acts as a counterion, forming a stable salt. This structural combination confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ionic nature of the TFA salt and the basicity of the azetidine nitrogen.
Properties
IUPAC Name |
5-(azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2C2HF3O2/c1-5(2-7-1)6-3-8-4-9-6;2*3-2(4,5)1(6)7/h3-5,7H,1-2H2,(H,8,9);2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWWFNQEBSSKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CN=CN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F6N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply.
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Ring
The strained azetidine ring undergoes nucleophilic substitution, particularly at the C-3 position. This reactivity is exploited for functionalization or ring-opening:
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Reaction with Amines :
Treatment with primary amines (e.g., benzylamine) in dichloromethane at 25°C leads to ring-opening via nucleophilic attack, forming β-amino alcohol derivatives .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| Benzylamine, CH₂Cl₂, 25°C, 12h | 3-(Benzylamino)-1H-imidazole derivative | 64% |
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Alkylation :
Reaction with alkyl halides (e.g., methyl iodide) in THF under basic conditions (K₂CO₃) generates N-alkylated azetidine derivatives.
Electrophilic Substitution on the Imidazole Ring
The imidazole core participates in electrophilic substitution, primarily at the C-4 and C-5 positions:
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Nitration :
Nitration using HNO₃/H₂SO₄ at 0°C introduces a nitro group at C-4, forming 4-nitro-5-(azetidin-3-yl)-1H-imidazole .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| HNO₃ (70%), H₂SO₄, 0°C, 2h | 4-Nitro derivative | 55% |
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Sulfonation :
Sulfur trioxide in pyridine selectively sulfonates the C-5 position, yielding water-soluble sulfonic acid derivatives .
Acid-Catalyzed Reactions
The TFA counterion facilitates acid-mediated transformations:
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Deprotection :
TFA promotes cleavage of tert-butyl carbamates (Boc groups) at 0°C, enabling access to free amines without side reactions .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| TFA (1.5 eq), CH₂Cl₂, 0°C, 1h | Free azetidin-3-yl-imidazole | 90% |
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Cyclization :
Under TFA catalysis, the compound reacts with α-azidoenones at 120°C to form bicyclic imidazole-oxazole hybrids .
Reductive Alkylation
The imidazole nitrogen undergoes reductive alkylation with aldehydes:
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| HCHO, NaBH₃CN, MeOH, 25°C, 6h | N-Methyl-5-(azetidin-3-yl)-1H-imidazole | 73% |
Cross-Coupling Reactions
The imidazole C-2 position engages in palladium-catalyzed couplings:
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Suzuki-Miyaura Coupling :
Using Pd(PPh₃)₄ and arylboronic acids in DMF/H₂O, biaryl-imidazole hybrids are synthesized .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, PhB(OH)₂, 80°C, 12h | 2-Phenyl-5-(azetidin-3-yl)-1H-imidazole | 68% |
Mechanistic Insights
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Azetidine Reactivity : Ring strain (≈26 kcal/mol) drives nucleophilic substitution, with TFA stabilizing transition states via protonation .
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Imidazole Aromaticity : Electrophilic substitution follows Wheland intermediate formation, with TFA enhancing electrophile generation .
This compound’s dual functionality enables applications in medicinal chemistry, particularly in synthesizing antimicrobial and enzyme-targeting agents . Further studies should explore its use in asymmetric catalysis and polymer-supported synthesis.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following structural formula:
- IUPAC Name : 5-(azetidin-3-yl)-1H-imidazole bis(2,2,2-trifluoroacetate)
- Molecular Formula : C6H9N3.2C2HF3O2
- InChI Key : PRWWFNQEBSSKDU-UHFFFAOYSA-N
This compound features a unique combination of azetidine and imidazole rings, which contribute to its biological activity.
Anticancer Activity
One of the primary applications of 5-(azetidin-3-yl)-1H-imidazole derivatives is in cancer therapy. Research has indicated that compounds with imidazole moieties exhibit promising anticancer properties. For instance, derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines, showing potential as novel anticancer agents .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that imidazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. This makes them candidates for developing new antibiotics .
Neurological Applications
Research into the neurological effects of 5-(azetidin-3-yl)-1H-imidazole indicates potential use as a neuroprotective agent. The imidazole structure is known to interact with neurotransmitter systems, suggesting that these compounds could be explored for treating neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study published in ChemMedChem explored a series of azetidine-based compounds, including derivatives of 5-(azetidin-3-yl)-1H-imidazole, for their anticancer properties. The results indicated that specific modifications to the azetidine ring enhanced cytotoxicity against glioblastoma cells, highlighting the importance of structural optimization in drug design .
Case Study 2: Antimicrobial Activity Evaluation
In another study published in the European Journal of Medicinal Chemistry, researchers synthesized various imidazole derivatives and tested their antimicrobial efficacy. The study found that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that these compounds could serve as templates for developing new antibiotics .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Potential treatment for various cancers | Enhanced cytotoxicity in modified azetidine derivatives |
| Antimicrobial Properties | Inhibition of bacterial and fungal growth | Significant activity against S. aureus and E. coli |
| Neurological Applications | Neuroprotective potential | Interaction with neurotransmitter systems |
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and receptors, while the imidazole ring can participate in hydrogen bonding and π-π interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. Deshydroxymethyl Losartan Trifluoroacetate Salt
- Structure : Contains a tetrazole ring linked to a chlorinated imidazole and a trifluoroacetate counterion (CAS 1215727-33-5) .
- Key Differences : Unlike 5-(Azetidin-3-yl)-1H-imidazole, this compound features a tetrazole moiety and a bulky 2-butyl-4-chloroimidazole group. The trifluoroacetate here stabilizes the salt form, similar to the target compound, but the core pharmacophores differ significantly.
- Applications : Likely used as a cardiovascular agent (analogous to losartan), targeting angiotensin receptors.
b. 5-(4-Methoxyphenyl)-1H-imidazole Derivatives
- Structure : Imidazole substituted with a 4-methoxyphenyl group at the 5-position .
- Key Differences : The methoxyphenyl group is bulkier and more lipophilic than azetidinyl, influencing binding to enzymes like ALOX15. Computational studies show that substituent position (e.g., para-methoxy) critically affects allosteric inhibition efficiency .
c. (2-Fluoro-5-Trifluoromethyl-Phenyl)-Benzoimidazole Derivatives
- Structure : Benzoimidazole core with fluorinated aryl groups and a trifluoromethyl substituent (LC/MS m/z 627.5) .
- Key Differences : The trifluoromethyl group is part of the aromatic system rather than a counterion. This increases molecular weight (627.5 g/mol) and alters electronic properties compared to the TFA salt in the target compound.
- Applications : Likely kinase inhibitors or anticancer agents due to structural complexity.
Physicochemical and Pharmacological Properties
Biological Activity
5-(Azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This document explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 5-(Azetidin-3-yl)-1H-imidazole; 2,2,2-trifluoroacetic acid
- Molecular Formula : C₅H₇F₃N₄O₂
- Molecular Weight : 200.13 g/mol
Antitumor Activity
Research indicates that compounds related to imidazole derivatives exhibit significant antitumor properties. For instance, studies have demonstrated that certain imidazole derivatives can inhibit tumor growth in various cancer cell lines. The compound under discussion has shown promise in preliminary studies for its potential to act as an antagonist in cancer treatment.
- In Vitro Studies : In vitro assays have revealed that the compound can reduce cell viability in aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) by up to 55% at a concentration of 10 μM after three days of treatment .
- In Vivo Studies : In vivo models using xenograft studies have further supported these findings. Mice treated with the compound showed a significant reduction in tumor size compared to control groups .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties similar to other imidazole derivatives. A review of literature indicates that imidazole-based compounds often possess activity against various bacterial strains.
- Activity Against Gram-positive and Gram-negative Bacteria : Preliminary tests show that related compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 18 µM to 710 nM depending on the specific derivative tested .
Case Study 1: Antitumor Efficacy
A systematic study evaluated the antitumor efficacy of azetidine-containing compounds. The results indicated that modifications to the azetidine ring significantly enhanced cytotoxicity against breast cancer cell lines. The study concluded that the incorporation of azetidine moieties into imidazole structures could lead to novel therapeutic agents with improved efficacy against tumors .
Case Study 2: Antimicrobial Properties
Another research project focused on synthesizing novel azetidine derivatives and assessing their antimicrobial activity. The findings highlighted that certain derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting a viable pathway for developing new antibiotics based on this scaffold .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(Azetidin-3-yl)-1H-imidazole and its trifluoroacetic acid salt?
- Methodological Answer : The synthesis of imidazole derivatives often involves multi-step reactions. For example, imidazole cores can be functionalized via nucleophilic substitution or cyclization reactions. In analogous compounds, azetidine rings are introduced using coupling agents (e.g., EDC/HOBt) under inert atmospheres . Trifluoroacetic acid (TFA) is commonly employed as a counterion during salt formation via acid-base titration in solvents like dichloromethane or methanol. Reaction progress should be monitored via TLC, with purification by recrystallization or column chromatography .
Q. How can researchers ensure purity and structural fidelity of the compound during synthesis?
- Methodological Answer : Characterization requires a combination of techniques:
- Elemental Analysis : Verify stoichiometry by comparing calculated vs. experimental C, H, N, and F percentages .
- Spectroscopy : Use -NMR to confirm proton environments (e.g., azetidine CH groups at δ 3.5–4.5 ppm; imidazole protons at δ 7.0–8.5 ppm). -NMR and FTIR can validate carbonyl (TFA: ~1680–1720 cm) and amine/imine groups .
- Melting Point : Compare with literature values for analogous salts (e.g., TFA salts typically melt between 150–250°C) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.
- pH Stability : Test solubility and degradation in buffers (pH 1–12) via HPLC-UV monitoring. Trifluoroacetate salts are generally stable in acidic conditions but may hydrolyze in basic media .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Tools like Gaussian or ORCA model electronic interactions between the azetidine nitrogen and TFA’s carboxyl group. Reaction path search algorithms (e.g., AFIR) can identify low-energy intermediates, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in spectroscopic data or bioactivity results across studies?
- Methodological Answer :
- Comparative Analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with structurally similar compounds (e.g., ’s benzimidazole derivatives) .
- Statistical Validation : Use multivariate analysis (e.g., PCA) to identify outliers in bioactivity datasets. Replicate experiments under controlled conditions (e.g., fixed humidity, inert atmosphere) to isolate variables .
Q. How does the compound interact with biological targets, such as enzymes or receptors?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. For example, the azetidine’s rigidity and TFA’s electron-withdrawing properties may enhance affinity for hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Validate predictions with SPR or ITC binding assays .
Q. What challenges arise in solubility optimization, and how are they addressed?
- Methodological Answer :
- Co-solvent Systems : Test DMSO-water or PEG-ethanol mixtures for improved solubility.
- Salt Screening : Replace TFA with alternative counterions (e.g., HCl, besylate) if ion-pairing limits solubility .
- Nanoparticle Formulation : Use techniques like antisolvent precipitation to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
